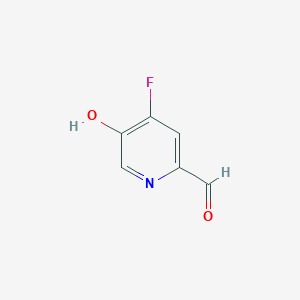
(S)-tert-Butyl (1-fluoro-4-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with amines under mild conditions. The process can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica-gel . These methods are efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and various catalysts like palladium and copper . The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine group .
Biology
In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
In medicine, carbamates have been explored for their potential use in drug development, particularly as prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry
In industrial applications, carbamates are used in the synthesis of various polymers and materials, providing stability and functionality to the final products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group is cleaved under acidic conditions, releasing the free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis, which can be removed under basic conditions.
Carboxybenzyl (Cbz) carbamate: A protecting group that can be removed by catalytic hydrogenation.
Uniqueness
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is unique due to its combination of a tert-butyl group, a fluorine atom, and a phenyl group. This combination provides specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C15H22FNO2 |
|---|---|
Peso molecular |
267.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-fluoro-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22FNO2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)/t13-/m0/s1 |
Clave InChI |
VLKMNIBYSDLTCP-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CF |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


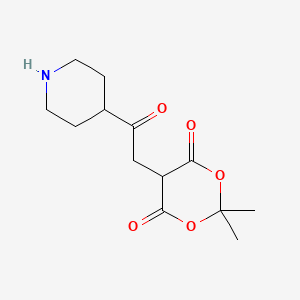

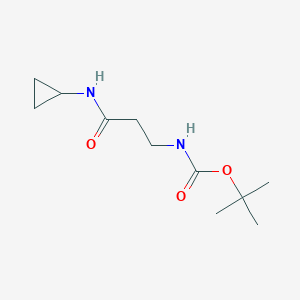
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
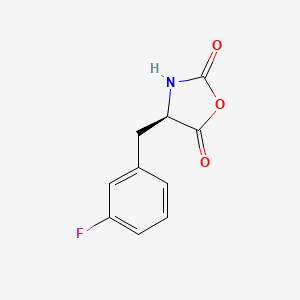
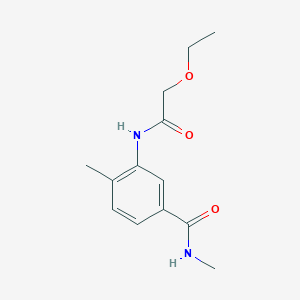
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
